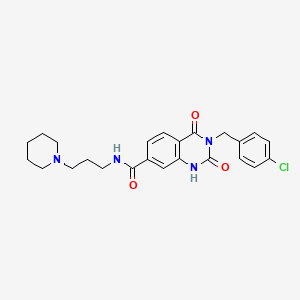![molecular formula C33H38N4O6S B10849793 (R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2-aminophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849793.png)
(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2-aminophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KNI-10106 is a small molecular drug primarily investigated as an antimalarial agent. It targets the enzyme plasmepsin 2, which is crucial for the malaria parasite’s survival. This compound has shown promising results in inhibiting the growth of Plasmodium species, the causative agents of malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KNI-10106 involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups that enhance its inhibitory activity against plasmepsin 2. The exact synthetic route and reaction conditions are proprietary and detailed in specific research publications and patents .
Industrial Production Methods: Industrial production of KNI-10106 would likely involve large-scale peptide synthesis techniques, ensuring high purity and yield. This process would include rigorous quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: KNI-10106 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can also change the functional groups, impacting the compound’s stability and efficacy.
Substitution: Substitution reactions can introduce new functional groups, enhancing or diminishing the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound .
Scientific Research Applications
KNI-10106 has several scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and peptide synthesis.
Biology: Investigated for its role in inhibiting plasmepsin 2, providing insights into malaria parasite biology.
Medicine: Explored as a potential therapeutic agent for malaria treatment.
Industry: Potential applications in the development of antimalarial drugs and other therapeutic agents.
Mechanism of Action
KNI-10106 exerts its effects by inhibiting the enzyme plasmepsin 2, which is essential for the malaria parasite’s hemoglobin degradation process. By binding to the active site of plasmepsin 2, KNI-10106 prevents the enzyme from breaking down hemoglobin, thereby starving the parasite and inhibiting its growth . The molecular targets and pathways involved include the active site residues of plasmepsin 2 and the hemoglobin degradation pathway .
Comparison with Similar Compounds
KNI-10113: Another inhibitor of plasmepsin 2 with a slightly different structure.
KNI-10124: Exhibits higher potency with a lower inhibition constant.
KNI-10125: Similar to KNI-10124 but with different functional groups.
Uniqueness: KNI-10106 is unique due to its specific functional groups that enhance its binding affinity and inhibitory activity against plasmepsin 2. Compared to similar compounds, KNI-10106 offers a balance between potency and selectivity, making it a promising candidate for further development .
Properties
Molecular Formula |
C33H38N4O6S |
|---|---|
Molecular Weight |
618.7 g/mol |
IUPAC Name |
(4R)-3-[(2S,3S)-3-[[2-(2-aminophenoxy)acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C33H38N4O6S/c1-33(2)30(31(41)36-28-22-13-7-6-12-21(22)17-25(28)38)37(19-44-33)32(42)29(40)24(16-20-10-4-3-5-11-20)35-27(39)18-43-26-15-9-8-14-23(26)34/h3-15,24-25,28-30,38,40H,16-19,34H2,1-2H3,(H,35,39)(H,36,41)/t24-,25+,28-,29-,30+/m0/s1 |
InChI Key |
CTMJCAZSOKTPFA-VOULMWPJSA-N |
Isomeric SMILES |
CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=CC=CC=C3N)O)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)C |
Canonical SMILES |
CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)COC3=CC=CC=C3N)O)C(=O)NC4C(CC5=CC=CC=C45)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


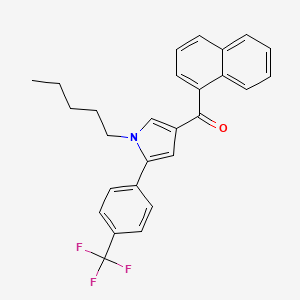
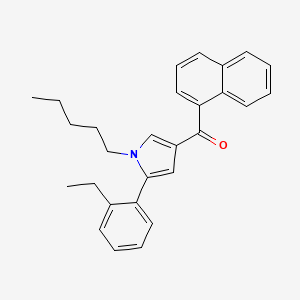
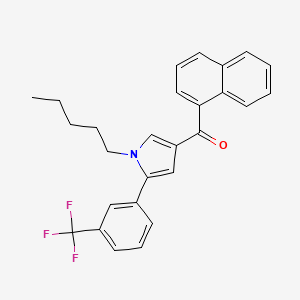
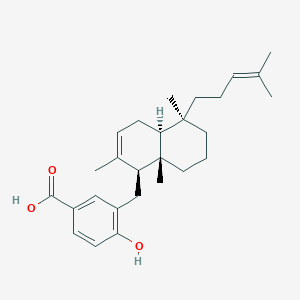


![(1R,3R,4R)-4-(3-hydroxypropyl)-3-[4-(2-methyldecan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849743.png)
![(1R,3R)-3-[4-(2-methyldecan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849748.png)
![(1R,3S)-3-[2-methoxy-4-(2-methyloctan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849761.png)
![(1R,3R)-3-[4-(2-methylnonan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849771.png)

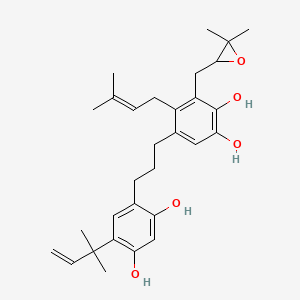
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2-methoxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849796.png)
